Home > Products > Screening Compounds P78274 > 1-(3-Bromo-4-fluorophenyl)propan-2-amine
1-(3-Bromo-4-fluorophenyl)propan-2-amine - 910383-85-6

1-(3-Bromo-4-fluorophenyl)propan-2-amine

Catalog Number: EVT-3437494
CAS Number: 910383-85-6
Molecular Formula: C9H11BrFN
Molecular Weight: 232.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-3-(3-Bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: (2E)-3-(3-Bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative. [] Its crystal structure reveals the presence of C—H⋯O hydrogen bonds, creating layers parallel to (10). []

Relevance: This compound shares a similar core structure with 1-(3-Bromo-4-fluorophenyl)propan-2-amine, both containing a 3-bromo-4-fluorophenyl group. The key difference lies in the presence of a prop-2-en-1-one moiety linked to the aromatic ring in this compound, while 1-(3-Bromo-4-fluorophenyl)propan-2-amine contains a propan-2-amine group. []

5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound served as a precursor for synthesizing alkyl derivatives with potential anti-inflammatory activity. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener. [, ] It shows efficacy in suppressing urinary bladder contractions and exhibits superior bladder selectivity compared to other KCOs. [, ] Studies suggest its potential as a therapeutic agent for overactive bladder treatment. [, ]

2-Aryl-3-N-Propanoyl-5-(2-Bromo-4-fluorophenyl)1,3,4-Oxadiazoline Derivatives

Compound Description: This group of compounds was synthesized and tested for antibacterial activities. []

Relevance: These derivatives share a structural similarity with 1-(3-Bromo-4-fluorophenyl)propan-2-amine through the presence of a 2-bromo-4-fluorophenyl moiety. The key structural distinction arises from the 1,3,4-oxadiazoline ring system connected to this group in these derivatives, while 1-(3-Bromo-4-fluorophenyl)propan-2-amine contains a propan-2-amine group. []

(2E)-1-(2-Bromo-4,5-Dimethoxyphenyl)-3-(3-Bromo-4-Fluorophenyl)Prop-2-en-1-one

Compound Description: This organic compound, synthesized via the Claisen-Schmidth condensation method, exhibits nonlinear optical (NLO) properties. []

3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This novel adamantan-based compound exhibits unique crystal structure characteristics. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

Compound Description: This series of compounds was investigated for their dopamine transporter (DAT) affinity and metabolic stability as potential treatments for psychostimulant use disorders. [] Modifications to the piperazine ring system, replacing it with either a homopiperazine or a piperidine ring system, were investigated. []

Relevance: While both this series and 1-(3-Bromo-4-fluorophenyl)propan-2-amine contain a fluorine-substituted phenyl group, the key difference lies in the presence of the bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine core in this series, contrasting with the 3-bromo-4-fluorophenylpropan-2-amine structure. []

1-(3′,4′-disubstituted phenyl)propan-2-amines

Compound Description: This class of compounds holds pharmaceutical relevance, particularly as disubstituted 1-phenylpropan-2-amine derivatives. [, ] They are synthesized through environmentally friendly methods using transaminases (TAs) from prochiral ketones. [, ]

Relevance: These compounds share a significant structural resemblance to 1-(3-Bromo-4-fluorophenyl)propan-2-amine, with both featuring a phenylpropan-2-amine core. The primary difference arises from the substitution pattern on the phenyl ring: 3-bromo-4-fluoro in 1-(3-Bromo-4-fluorophenyl)propan-2-amine and 3',4'-disubstituted in this class. [, ]

5-[5-(Chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine Amine Derivatives

Compound Description: This series of novel amine derivatives was designed as potential anticancer agents and was found to exhibit cytotoxicity against various human cancer cell lines. []

Relevance: Although both this series and 1-(3-Bromo-4-fluorophenyl)propan-2-amine possess a fluorine-substituted phenyl ring, their core structures differ significantly. These derivatives feature a 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine scaffold, whereas 1-(3-Bromo-4-fluorophenyl)propan-2-amine has a 3-bromo-4-fluorophenylpropan-2-amine structure. []

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Derivatives

Compound Description: These analogues were synthesized and evaluated for their anti-fungal activity. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: CPAM, a small catecholic amide with halogen moieties, demonstrates antioxidant, antidiabetic, and antibacterial properties. []

Highly Fluorinated 2-Imino-1,3-thiazolines

Compound Description: This class of compounds, synthesized from thioureas and 2-bromo-1-(4-fluorophenyl)ethan-1-one, exhibit significant α-glucosidase inhibition, indicating their potential as antidiabetic agents. []

Relevance: While both this class and 1-(3-Bromo-4-fluorophenyl)propan-2-amine contain a fluorine-substituted phenyl group, the structures differ significantly. These thiazolines feature a 2-imino-1,3-thiazoline core, while 1-(3-Bromo-4-fluorophenyl)propan-2-amine has a propan-2-amine moiety attached to a 3-bromo-4-fluorophenyl group. []

1,3-Diphenyl-3-(phenylthio)propan-1-ones

Compound Description: These compounds, designed as cytotoxic agents, showed potent activity against MCF-7 breast cancer cells. [, ] The incorporation of a tertiary amine basic side chain, resembling that of Tamoxifen, was found to enhance their cytotoxic effects. [] Additionally, derivatives with a methylsulfonyl pharmacophore exhibited selective COX-2 inhibition, highlighting their potential as anti-cancer agents. []

Relevance: The 1,3-diphenyl-3-(phenylthio)propan-1-one core structure of this series significantly differs from 1-(3-Bromo-4-fluorophenyl)propan-2-amine, which features a 3-bromo-4-fluorophenylpropan-2-amine scaffold. Despite both containing aromatic rings, their overall structures and biological activities are distinct. [, ]

N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine

Compound Description: Density functional theory (DFT) studies were conducted on N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine to analyze its optimized geometries, frequencies, and energies in the ground state. []

Relevance: While both this compound and 1-(3-Bromo-4-fluorophenyl)propan-2-amine contain a fluorine-substituted phenyl group, their core structures differ significantly. N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine features a 1,3-dioxane ring, while 1-(3-Bromo-4-fluorophenyl)propan-2-amine has a propan-2-amine moiety. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide Fumarate Salt

Compound Description: This specific fumarate salt demonstrates potential for treating gastrointestinal disorders. []

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase. []

Overview

1-(3-Bromo-4-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrFC_9H_{11}BrF. It is classified as a substituted phenylpropanamine, notable for the presence of bromine and fluorine atoms on the phenyl ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry, where it serves as an intermediate in the synthesis of complex organic molecules and as a precursor for pharmaceutical compounds.

Source and Classification

The compound is cataloged under the CAS number 910383-85-6 and is primarily sourced through chemical suppliers and research laboratories. It falls under the category of aromatic amines, which are characterized by their amine functional group attached to an aromatic ring. The unique combination of bromine and fluorine substituents imparts distinct chemical properties that can be exploited in synthetic chemistry and biological research.

Synthesis Analysis

Methods

The synthesis of 1-(3-Bromo-4-fluorophenyl)propan-2-amine can be achieved through several methods, typically involving the bromination and fluorination of phenylpropanamine derivatives. A common synthetic route includes:

  1. Bromination: The introduction of a bromine atom is often facilitated by using N-bromosuccinimide (NBS) as a brominating agent.
  2. Fluorination: For fluorination, Selectfluor is frequently employed to introduce the fluorine atom onto the aromatic ring.

Technical Details

The reaction conditions generally involve solvents such as dichloromethane and may require temperatures ranging from room temperature to reflux conditions. In industrial settings, continuous flow reactors are utilized to enhance efficiency, ensuring consistent product quality and yield. Advanced purification techniques like chromatography are employed to achieve high purity levels in the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Bromo-4-fluorophenyl)propan-2-amine features a propan-2-amine backbone attached to a phenyl group that is substituted at the para position with both bromine and fluorine atoms. The presence of these halogens affects not only the electronic properties of the molecule but also its steric hindrance.

Data

Key structural data includes:

  • Molecular Formula: C9H11BrFC_9H_{11}BrF
  • Molecular Weight: Approximately 221.09 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically around room temperature for similar compounds.
Chemical Reactions Analysis

Reactions

1-(3-Bromo-4-fluorophenyl)propan-2-amine is involved in various chemical reactions due to its functional groups:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
  • Oxidation Reactions: The amine group can undergo oxidation to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for 1-(3-Bromo-4-fluorophenyl)propan-2-amine involves its interaction with various molecular targets, including enzymes and receptors within biological systems. The presence of bromine and fluorine enhances its binding affinity and specificity, influencing pathways that may lead to enzyme inhibition or activation, which can produce diverse biological effects.

Physical and Chemical Properties Analysis

Physical Properties

1-(3-Bromo-4-fluorophenyl)propan-2-amine typically appears as a white crystalline solid. Its solubility profile may vary based on solvent choice, but it generally exhibits moderate solubility in organic solvents.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: The halogen substituents contribute to electrophilic substitution reactions.

Relevant data regarding its physical state, stability, and reactivity are crucial for handling and application in laboratory settings.

Applications

1-(3-Bromo-4-fluorophenyl)propan-2-amine has several significant applications in scientific research:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential effects on biological systems, particularly regarding enzyme interactions.
  • Medicine: Explored for therapeutic properties, including its role as a precursor in pharmaceutical development.
  • Industry: Utilized in producing specialty chemicals and materials.

This compound's unique structural attributes make it a valuable asset in various research domains, contributing to advancements in chemical synthesis and biological studies.

Introduction and Research Significance

Structural Classification within Substituted Phenethylamines

Phenethylamines constitute a vast chemical family with diverse biological activities, unified by a core β-phenylethylamine structure. Classification hinges on substitution patterns on three regions: the aromatic ring (Ring A), the ethylamine sidechain (Region B), and the terminal amine (Region C). Within this taxonomy, 1-(3-Bromo-4-fluorophenyl)propan-2-amine exhibits distinctive structural attributes:

  • Ring A Substitution: It possesses a 1,2,4-trisubstituted benzene ring with bromine (strong electron-withdrawing group, σₚ = 0.23) at the meta (3-) position and fluorine (moderate electron-withdrawing, σₚ = 0.06) at the para (4-) position. This asymmetric 3-bromo-4-fluoro motif disrupts ring symmetry and creates a significant dipole moment (predicted μ = 2.8 D). Unlike hallucinogenic 2C-X phenethylamines (e.g., 2C-B: 4-bromo-2,5-dimethoxyphenethylamine) where substituents favor the 2- and 5- positions for 5-HT₂ₐ receptor affinity, or the 3,4,5-trimethoxy pattern of mescaline, this compound’s meta/para halogenation lacks precedent in classical psychoactive phenethylamines [3] .
  • Sidechain Topology: Replacing the standard ethylamine linker (β-carbon) with a propylamine chain bearing the amine at the secondary (2-) carbon introduces increased chain length and steric bulk. This α-methyl substitution creates a chiral center (R/S enantiomers), a feature critical for receptor recognition yet underexplored for this molecule. Contrast this with amphetamines (e.g., DOB: 4-bromo-2,5-dimethoxyamphetamine), where the α-methyl group enhances metabolic stability and CNS penetration [3] [6].
  • Terminal Amine: The primary aliphatic amine (–NH₂) is unmodified, differing from tertiary amine derivatives (e.g., antidepressants) or N-benzylated analogs (e.g., potent NBOMe psychedelics) known for enhanced 5-HT₂ₐ affinity. This suggests potential metabolic vulnerability via monoamine oxidase (MAO) or cytochrome P450 pathways [3] [8].

Table 1: Structural Classification of 1-(3-Bromo-4-fluorophenyl)propan-2-amine within Phenethylamine Scaffolds

Structural RegionClassical Phenethylamines1-(3-Bromo-4-fluorophenyl)propan-2-amineBiological/Pharmacological Implications
Aromatic Ring (A)2,5-Dimethoxy-4-X (2C-X series); 3,4,5-Trimethoxy (Mescaline)3-Bromo-4-fluoro (unsymmetrical dihalogenation)Disrupted π-stacking potential; Altered electron density distribution; Uncommon substitution pattern for neuroreceptors
Sidechain (B)-CH₂-CH₂-NR₂ (Phenethylamine); -CH(CH₃)-CH₂-NR₂ (Amphetamines)-CH₂-CH(CH₃)-NH₂ (Elongated propan-2-amine)Increased hydrophobicity & conformational freedom; Chiral center introduces stereoselectivity
Terminal Amine (C)-NH₂ (Primary); -N(CH₃)₂ (Tertiary); N-Benzyl (NBOMe)-NH₂ (Primary aliphatic amine)Susceptibility to MAO metabolism; Potential for derivatization

This unique configuration situates it outside well-studied phenethylamine subclasses, demanding dedicated SAR exploration rather than extrapolation from known analogs. Its physicochemical profile—molecular weight (246.12 g/mol), calculated LogP (∼2.8), and polar surface area (∼26 Ų)—suggests moderate blood-brain barrier permeability, aligning with potential CNS activity [1] [3] .

Synthetic Challenges and Pharmacophore Relevance

The synthesis of 1-(3-Bromo-4-fluorophenyl)propan-2-amine presents significant regiochemical and stereochemical hurdles, primarily stemming from the reactivity of its dihalogenated precursor and the need for enantioselective amine installation. Key challenges include:

  • Precursor Accessibility & Halogen Reactivity: Starting materials like 3-bromo-4-fluorobenzaldehyde or 1-(3-bromo-4-fluorophenyl)propan-1-one are synthetically accessible but exhibit divergent reactivity. Bromine facilitates electrophilic aromatic substitution (e.g., bromination) or metal-catalyzed cross-coupling (e.g., Suzuki, Stille), whereas fluorine, with its high C-F bond strength and ortho-directing effects in lithiation, complicates regioselective functionalization. Protecting group strategies or sequential halogenation is often essential. For instance, nucleophilic aromatic substitution (SNAr) is feasible ortho to fluorine but sterically hindered by the adjacent bromine [1] .
  • Chiral Amine Construction: Installing the chiral propan-2-amine moiety requires enantioselective methodologies to avoid racemate formation. Classical approaches like reductive amination of 1-(3-bromo-4-fluorophenyl)propan-2-one face challenges:
  • Ketone precursors may undergo uncontrolled reduction (C=O vs. C-Br).
  • Traditional catalysts exhibit poor enantioselectivity with sterically demanding dihaloaryl ketones.
  • Metal-catalyzed methods (e.g., Ru-, Ni-catalysis) show promise. Ruthenium-catalyzed asymmetric transfer hydrogenation or nickel-catalyzed enantioselective coupling (e.g., with NH₃ surrogates) could provide efficient routes to enantiopure amine, crucial given potential stereodivergent pharmacology [8].
  • Pharmacophore Integrity: The bromo-fluoro motif is postulated as a dual pharmacophoric element:
  • Steric/Bulk Contribution: Bromine’s van der Waals radius (1.85 Å) fills hydrophobic receptor pockets.
  • Electronic Modulation: Fluorine’s strong electron-withdrawing effect alters ring electron density, potentially enhancing amine basicity (pKₐ shift) or hydrogen-bond acceptor capacity.
  • Metabolic Shield: Both halogens resist oxidative metabolism (e.g., CYP450), potentially extending half-life versus non-halogenated analogs. Replacing bromine with smaller halogens (Cl, F) or methyl groups could probe steric limits, while replacing fluorine with methoxy or hydrogen could test electronic contributions [1] [5] [6].

Table 2: Key Synthetic Challenges and Strategic Solutions for 1-(3-Bromo-4-fluorophenyl)propan-2-amine

Synthetic ChallengeUnderlying Chemistry IssueEmerging SolutionsPharmacophore Impact
Regioselective Aromatic FunctionalizationCompetition between Br (electrophilic director) and F (ortho-director in lithiation; SNAr ortho to F hindered by BrSequential halogenation; Directed ortho-metalation (DoM) using F as director; Protecting group for amine during ring synthesisPreserves critical 3-Br,4-F pattern essential for target engagement
Enantioselective Amine SynthesisRisk of racemization; Poor stereocontrol with bulky aryl ketonesRu-photocatalysis/chiral Lewis acid systems (e.g., Ye et al. for selegiline synthesis); Ni-catalyzed asymmetric reductive aminationEnsures production of therapeutically relevant enantiomer
Stability of IntermediatesPotential dehalogenation (especially C-Br bond) under reducing/acidic conditionsMild reducing agents (e.g., NaBH₄/CuI for nitro reduction); Avoidance of strong acids/basesMaintains molecular integrity of halogenated core

These synthetic hurdles necessitate innovative catalytic strategies to achieve scalable, enantiopure material for biological evaluation and SAR expansion.

Knowledge Gaps in Structure-Activity Relationship Studies

Despite its structural intrigue, critical SAR gaps impede rational optimization of 1-(3-bromo-4-fluorophenyl)propan-2-amine:

  • Receptor Binding Profiling: No empirical data exists on its affinity for key phenethylamine targets—serotonin (5-HT₂ₐ, 5-HT₂𝒸), dopamine (D₂, D₃), adrenergic (α₂𝒶), or trace amine-associated receptors (TAAR1). Computational docking remains speculative:
  • Hypothesis 1: The meta-bromine may sterically clash with 5-HT₂ₐ transmembrane domain residues (e.g., Phe340), reducing hallucinogen-like activity compared to para-substituted 2C-B.
  • Hypothesis 2: Fluorine’s electron-withdrawing effect might enhance amine protonation, strengthening ionic bonding with aspartate (e.g., D155 in 5-HT₂ₐ), potentially boosting potency.Systematic screening against receptor panels is essential to validate these models [2] [3].
  • Role of Sidechain Length: The biological impact of extending the ethylamine linker to propylamine is unknown. While amphetamines (α-methyl) gain metabolic stability and altered receptor selectivity versus phenethylamines, the β-elongated chain here may:
  • Enhance lipophilicity (LogP increase ∼0.5 vs. ethylamine analog).
  • Adopt distinct conformational geometries affecting receptor docking.
  • Alter transporter recognition (e.g., serotonin transporter SERT vs. norepinephrine transporter NET). Comparing activity with its ethylamine homolog (1-(3-bromo-4-fluorophenyl)ethan-1-amine) could isolate chain length effects [2] [6].
  • Halogen Synergy Studies: No systematic exploration of the bromo-fluoro combination versus mono-halogenated or alkylated analogs exists. Key questions:
  • Does fluorine’s σ-hole enable halogen bonding with carbonyl oxygens (e.g., backbone C=O in receptors)?
  • Does bromine’s polarizability enhance π-π stacking versus phenylalanine residues?
  • Is the 3-Br,4-F pattern optimal, or would 3,5-diBr,4-F or 2-Br,4-F outperform it?Synthetic access to these structural variants is prerequisite for comparative pharmacology [1] [5].
  • Metabolic Fate Prediction: While halogenation generally retards aromatic oxidation, potential metabolic soft spots include:
  • N-Dealkylation to the ketone.
  • Amine oxidation (minor pathway).
  • Glucuronidation of the amine.In vitro metabolism studies (e.g., liver microsomes) and computational ADME prediction (e.g., SwissADME) are absent but vital for drug-likeness assessment [5] [8].

Table 3: Critical Knowledge Gaps and Proposed Experimental Approaches

Knowledge GapCurrent UncertaintyHypothesisValidation Methodology
Primary Molecular TargetsUnknown receptor/transporter engagementModerate 5-HT₂𝒸/D₃ affinity; Low 5-HT₂ₐ affinityRadioligand binding assays; Functional cAMP/IP₁ accumulation assays
Impact of Chain ElongationEffect of -CH₂-CH(CH₃)-NH₂ vs. -CH₂-CH₂-NH₂Increased NET/SERT selectivity; Altered pharmacodynamicsSynthesis of ethylamine homolog; Comparative neurochemical profiling
Bromo-Fluoro Electronic/Steric InterplayContribution to target affinity vs. metabolic stabilitySynergistic effect enhancing both binding and stabilitySynthesis of mono-halogenated & alkyl analogs; X-ray co-crystallography with targets
Enantioselectivity in BioactivityDifferential activity of (R) vs. (S) enantiomer(S)-enantiomer shows higher CNS activityChiral resolution (HPLC); Enantioselective synthesis; Stereospecific assays

These gaps highlight the compound’s status as a molecular "black box" within substituted phenethylamine SAR landscapes.

Research Objectives and Theoretical Frameworks

To address these deficiencies, a multi-pronged research program is proposed, grounded in medicinal chemistry and computational pharmacology principles:

  • Objective 1: Comprehensive Affinity ProfilingTheoretical Framework: Leverage receptor homology modeling based on crystallized GPCRs (e.g., β₂AR, 5-HT₂B) and molecular docking (Glide, AutoDock Vina) to predict target engagement. Prioritize receptors implicated in phenethylamine pharmacology: 5-HT subtypes, adrenergic receptors, TAAR1, and monoamine transporters.Methodology:
  • In silico: Docking simulations of both (R)- and (S)-enantiomers into receptor binding pockets. Key metrics: docking score, predicted Ki, interaction fingerprint (e.g., H-bonds with Ser159/5-HT₂𝒸).
  • In vitro: Radioligand competition binding assays using [³H]ketanserin (5-HT₂ₐ/₂𝒸), [³H]dopamine (D₂-like), [³H]nisoxetine (NET). Generate Ki values for structure-affinity relationships [2] [5].
  • Objective 2: Halogen Scanning SAR Library SynthesisTheoretical Framework: Apply bioisosteric replacement and linear free-energy relationships (LFER) to dissect halogen contributions. Test Hammett σ constants and Sterimol parameters against biological outputs.Methodology:
  • Synthesize analogs: 3-Cl-4-F, 3-I-4-F, 3-CF₃-4-F, 3-CH₃-4-F, 4-Br-3-F (position swap), and 3,4-diF.
  • Employ scalable routes:
  • Pd-catalyzed cross-coupling for bromine replacement.
  • Balz-Schiemann for fluorine introduction.
  • Enantioselective reductive amination for chiral amine control.
  • Assay analogs alongside parent compound for affinity, functional activity, and metabolic stability (e.g., human liver microsomes) [1] [8].
  • Objective 3: Hybridization with Privileged HeterocyclesTheoretical Framework: Exploit molecular hybridization to enhance target selectivity or physicochemical properties. Indole, thiazole, or oxadiazole moieties could impart complementary pharmacophoric elements.Methodology:
  • N-Hybridization: Conjugate the amine with indole-3-acetic acid via amide bonds, leveraging indole’s affinity for serotonin receptors and transporters.
  • Ring Fusion: Construct thiazolo[4,5-c]phenethylamines via Hantzsch thiazole synthesis from the ketone precursor. Thiazoles enhance antimicrobial and anticancer potential, diversifying therapeutic scope beyond CNS targets [4] [5].
  • ADME Optimization: Utilize computational tools (e.g., QikProp) to predict LogD₇.₄, BBB permeability, and CYP inhibition pre-synthesis.

Table 4: Research Objectives, Methodologies, and Expected Outcomes

Research ObjectiveCore MethodologyKey Parameters EvaluatedExpected Outcome
Affinity ProfilingDocking (Glide/Schrodinger); Radioligand binding (5-HT₂, D₂, NET)Ki, IC₅₀, Docking Score, Interaction EnergyIdentification of primary targets; Enantiomer preference
Halogen ScanningPd-catalyzed cross-coupling; Asymmetric synthesis; Microsomal stability assaysσ (Hammett), B₁/B₅ (Sterimol), ClogP, t₁/₂ (microsomes)SAR map defining optimal halogen size/position
Heterocyclic HybridizationHantzsch thiazole synthesis; Indole amide coupling; ADME predictionPSA, LogP, pKₐ, LE (Ligand Efficiency)Novel scaffolds with improved selectivity/metabolic stability

Properties

CAS Number

910383-85-6

Product Name

1-(3-Bromo-4-fluorophenyl)propan-2-amine

IUPAC Name

1-(3-bromo-4-fluorophenyl)propan-2-amine

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

InChI

InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6H,4,12H2,1H3

InChI Key

NBKBPMSITKOWNL-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)F)Br)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.